4-(phenyl thioureido)benzophenone
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Overview
Description
4-(Phenyl thioureido)benzophenone is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a thioureido group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenyl thioureido)benzophenone typically involves the reaction of 4-aminobenzophenone with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, would also be considered .
Chemical Reactions Analysis
Types of Reactions
4-(Phenyl thioureido)benzophenone can undergo various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(phenyl thioureido)benzophenone involves its interaction with cellular targets, leading to various biological effects. In cancer cells, it has been shown to induce apoptosis through a caspase-independent pathway. This involves the activation of specific signaling pathways that lead to programmed cell death . The compound’s ability to interact with cellular proteins and enzymes is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiobenzophenone: Another thioketone derivative with similar structural features.
Ureido derivatives: Compounds with a urea moiety that exhibit similar biological activities.
Uniqueness
4-(Phenyl thioureido)benzophenone stands out due to its unique combination of a benzophenone core and a thioureido group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for therapeutic applications. Further research and development are likely to uncover even more uses for this intriguing compound.
Properties
IUPAC Name |
1-(4-benzoylphenyl)-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)22-20(24)21-17-9-5-2-6-10-17/h1-14H,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAKLNWATXCRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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